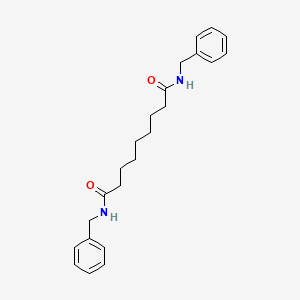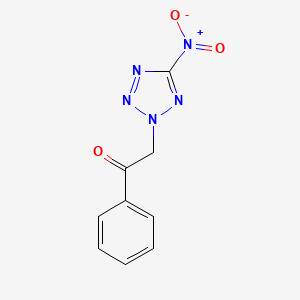![molecular formula C18H14ClN3O4 B11559114 N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559114.png)
N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a hydrazinecarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-carboxamide precursor, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the hydrazinecarbonyl moiety via a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, leading to altered cellular responses. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide: Similar structure but with a benzamide group instead of a furan-2-carboxamide.
N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of a furan ring and a chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.
Eigenschaften
Molekularformel |
C18H14ClN3O4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4/c19-13-5-3-12(4-6-13)15-8-7-14(26-15)10-21-22-17(23)11-20-18(24)16-2-1-9-25-16/h1-10H,11H2,(H,20,24)(H,22,23)/b21-10+ |
InChI-Schlüssel |
VHOJSIVUIMIVRB-UFFVCSGVSA-N |
Isomerische SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11559033.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559040.png)
![N-({N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559041.png)

![Butanamide, N-[4-(2-hydroxy-5-methoxybenzylidenhydrazinocarbonyl)phenyl]-](/img/structure/B11559058.png)
![2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11559059.png)
![4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11559067.png)
![[2-(4-bromophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11559079.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559084.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559088.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11559092.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11559101.png)

![4-[(E)-(2-{[(3-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11559119.png)
